N-(4-ethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with methoxy and methyl groups at positions 5 and 1, respectively. The 4-ethoxyphenyl group may contribute to metabolic stability compared to unsubstituted aryl counterparts, as seen in other acetamide derivatives .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-4-28-13-7-5-12(6-8-13)21-15(24)11-23-18(25)16-14(27-3)9-10-20-17(16)22(2)19(23)26/h5-10H,4,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHIBQYZQYLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
- Molecular Formula : C21H24N4O5
- Molecular Weight : 412.4 g/mol
- CAS Number : 1005297-49-3
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrido[2,3-d]pyrimidine core followed by acylation with 4-ethoxyphenyl acetamide derivatives. The specific reaction conditions and reagents can vary based on the desired yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines:
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
-
Mechanism of Action :
- Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells through enhanced caspase activity .
- Caspase Activation : At concentrations of 10 μM, compounds in this class have been reported to enhance caspase-3 activity significantly (up to 1.57 times), indicating a pro-apoptotic effect .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been tested for antimicrobial properties:
- Inhibition Studies :
- The compound demonstrated significant antibacterial activity against various strains of bacteria at specific concentrations.
- The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |
| Antimicrobial | E. coli | 15 | Inhibition of bacterial cell wall synthesis |
| Antifungal | C. albicans | 20 | Disruption of fungal cell membrane integrity |
Case Study: Anticancer Evaluation
In a study focusing on MDA-MB-231 cells treated with this compound:
- Results : The compound caused significant morphological changes indicative of apoptosis.
- Caspase Activity : Enhanced caspase activity was observed at doses as low as 1 μM.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound’s pyrido[2,3-d]pyrimidine core is distinct from thieno[2,3-d]pyrimidine () or pyrimidoindole systems (), which may alter π-π stacking interactions in biological targets.
- The 4-ethoxyphenyl group in the target compound contrasts with sulfanyl or trifluoromethoxy substituents in analogs, impacting electronic effects and solubility .
Key Observations :
- The target compound’s synthesis may resemble ’s acetylation protocol but requires regioselective substitution at the pyrido[2,3-d]pyrimidine core.
- Anti-proliferative analogs () employ multi-step protection/deprotection strategies, which may complicate scalability compared to direct acetylation .
Physicochemical Properties
Table 3: Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
